molecular formula C18H26N6O4 B14099368 1-{[1,3-dimethyl-2,6-dioxo-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide

1-{[1,3-dimethyl-2,6-dioxo-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide

Cat. No.: B14099368
M. Wt: 390.4 g/mol
InChI Key: RDZPHOKYQQARSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1,3-dimethyl-2,6-dioxo-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a purine ring system and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1,3-dimethyl-2,6-dioxo-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

1-{[1,3-dimethyl-2,6-dioxo-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a wide range of substituted compounds .

Scientific Research Applications

1-{[1,3-dimethyl-2,6-dioxo-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[1,3-dimethyl-2,6-dioxo-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H26N6O4

Molecular Weight

390.4 g/mol

IUPAC Name

1-[[1,3-dimethyl-2,6-dioxo-7-(3-oxobutan-2-yl)purin-8-yl]methyl]piperidine-4-carboxamide

InChI

InChI=1S/C18H26N6O4/c1-10(11(2)25)24-13(9-23-7-5-12(6-8-23)15(19)26)20-16-14(24)17(27)22(4)18(28)21(16)3/h10,12H,5-9H2,1-4H3,(H2,19,26)

InChI Key

RDZPHOKYQQARSU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCC(CC3)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.